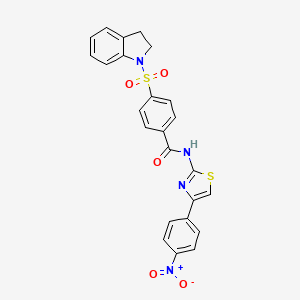

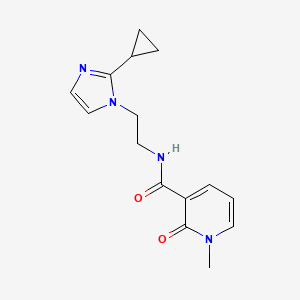

4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The papers provided discuss various benzamide derivatives with similar structural motifs and their synthesis, biological evaluation, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of a sulfonamide linkage and the incorporation of a thiazole ring . Another study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with a carbonothioyldisulfanediyl compound in water, highlighting a green chemistry approach . Although the exact synthesis of "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" is not detailed, these studies provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is often linked to other heterocyclic systems such as thiazoles or indoles. The structure-activity relationship (SAR) studies in these compounds are crucial for understanding their biological activity . The presence of substituents on the phenyl ring, the type of heterocycle attached, and the nature of the substituents on the heterocycle can significantly influence the properties and activity of these molecules.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can vary depending on their substitution pattern. For example, the presence of a nitro group on the phenyl ring can influence the electronic properties of the molecule and its reactivity towards nucleophiles . The study on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole provides insights into how nitro-substituted aromatic compounds can undergo ring opening and subsequent reactions to form various heterocyclic structures . This information could be relevant when considering the chemical reactions that "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups such as nitro, sulfonamide, or thiazole can affect properties like solubility, melting point, and stability. The antimicrobial and antiproliferative activities of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides suggest that these compounds could have significant interactions with biological targets, which is also a reflection of their chemical properties . The specific properties of "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" would need to be determined experimentally, but the studies provided offer a foundation for predicting its behavior based on similar compounds.

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

4-(Indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide and its derivatives demonstrate significant antimicrobial and antiproliferative properties. Kumar et al. (2012) synthesized similar compounds and found potent antibacterial and antifungal activities, alongside notable antiproliferative activity against various cancer cell lines, including colon cancer and breast cancer (Kumar et al., 2012).

Hyperpolarizability and Material Science

Studies have focused on the hyperpolarizability of related compounds. Kucharski et al. (1997) reported on the first hyperpolarizability of n-alkanamides of 4-amino-N-(thiazol-2-yl)benzesulfonamide, a compound structurally related to the subject compound, indicating potential applications in material science, especially in the creation of Langmuir-Blodgett films (Kucharski et al., 1997).

Anticonvulsant Properties

Some derivatives of 4-(Indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide have been explored for their anticonvulsant properties. Nikalje et al. (2015) synthesized and tested various derivatives, which showed significant CNS depressant activity and protection in seizure tests (Nikalje et al., 2015).

Anticancer Evaluation

The anticancer potential of these compounds has been a subject of research. Ravinaik et al. (2021) designed and synthesized derivatives that showed higher anticancer activities than some reference drugs in tests against multiple cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S2/c29-23(26-24-25-21(15-34-24)16-5-9-19(10-6-16)28(30)31)18-7-11-20(12-8-18)35(32,33)27-14-13-17-3-1-2-4-22(17)27/h1-12,15H,13-14H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVWOXFDOHPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)